Bienvenue dans la boutique en ligne BenchChem!

(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile

Medicinal chemistry Chemical biology Early-phase screening

(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile is a synthetic, low-molecular-weight (MW = 397.3 g/mol) thiazole-acrylonitrile conjugate containing a 3-bromophenyl ring at the thiazole 4-position and a 3-methoxyphenyl ring on the acrylonitrile moiety. The compound has a predicted logP of approximately 4.79 and is catalogued in the ZINC15 screening library (ZINC000038142880).

Molecular Formula C19H13BrN2OS
Molecular Weight 397.29
CAS No. 476668-97-0
Cat. No. B2810033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile
CAS476668-97-0
Molecular FormulaC19H13BrN2OS
Molecular Weight397.29
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br
InChIInChI=1S/C19H13BrN2OS/c1-23-17-7-2-4-13(9-17)8-15(11-21)19-22-18(12-24-19)14-5-3-6-16(20)10-14/h2-10,12H,1H3/b15-8-
InChIKeySYAJBJOILAGTLU-NVNXTCNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-2-(4-(3-Bromophenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile (CAS 476668-97-0): Core Structural Identity and Database Profile


(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile is a synthetic, low-molecular-weight (MW = 397.3 g/mol) thiazole-acrylonitrile conjugate containing a 3-bromophenyl ring at the thiazole 4-position and a 3-methoxyphenyl ring on the acrylonitrile moiety [1] [2]. The compound has a predicted logP of approximately 4.79 and is catalogued in the ZINC15 screening library (ZINC000038142880) [1]. According to ChEMBL20, no bioactivity data has been reported for this substance, and it has not been evaluated in any clinical trial [1]. Despite its presence in commercial screening collections, its biological and pharmacological profile remains largely uncharacterized in the peer-reviewed literature [1] [2].

Procurement Risk with (Z)-2-(4-(3-Bromophenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile: Why Off-the-Shelf Analogs Cannot Substitute Without Data


In the absence of published quantitative structure–activity relationship (QSAR) or selectivity data for (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile, any attempt to substitute a generic thiazole-acrylonitrile analog introduces unquantifiable risk. Subtle changes in bromine or methoxy ring substitution are known to produce profound shifts in target binding, solubility, or pharmacokinetic behavior in related thiazole-acrylonitrile series, but the exact magnitude of these shifts has not been measured for this specific compound [1] [2]. Consequently, generic replacement without experimental validation could lead to silent failures in screening campaigns or medicinal chemistry projects. The following data sections reflect the current evidence gap: no head-to-head comparator data exist; only class-level physical-property comparisons and a candid statement of limitation can be responsibly provided.

Experimental Evidence Gap Analysis for (Z)-2-(4-(3-Bromophenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile (476668-97-0)


Absence of Reported Bioactivity or Clinical Data vs. Structurally Related Thiazole-Acrylonitrile Series

According to ZINC15 and ChEMBL20, (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile has no known bioactivity data, no publications in ChEMBL, and no clinical trial history [1]. This contrasts with other thiazole-acrylonitrile derivatives studied for antibacterial, antifungal, and antitubercular activity, where compounds bearing 4-substituted phenyl groups with halogens (e.g., 2,4-dichlorophenyl) or trifluoromethyl groups demonstrated MIC values as low as 32 µg/mL against Candida parapsilosis [2]. The target compound's 3-bromophenyl/3-methoxyphenyl substitution pattern has not been evaluated in any publicly reported assay, making direct claims of superiority or inferiority impossible [1] [2].

Medicinal chemistry Chemical biology Early-phase screening

Predicted Physicochemical Profile vs. Isosteric Positional Isomers

The target compound has a molecular weight of 397.3 Da, a predicted logP of 4.79, 3 hydrogen-bond acceptors, 0 hydrogen-bond donors, a topological polar surface area (tPSA) of 53 Ų, and 3 rotatable bonds [1]. Its closely related positional isomer, 2-(4-(4-bromophenyl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile (CAS 2097775-45-4), shares the same molecular formula and formula weight but differs in the substitution pattern of the bromine and methoxy groups [2]. The 3-bromo/3-methoxy arrangement in the target compound results in a distinct electron-density distribution and dipole moment compared to the 4-bromo/4-methoxy isomer, which may translate into differences in target recognition, solubility, and metabolic stability [1] [2].

Physicochemical property Drug-likeness Compound selection

Defensible Application Scenarios for (Z)-2-(4-(3-Bromophenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile (476668-97-0) Based on Current Evidence


Chemical biology probe library member for thiazole-acrylonitrile structure–activity relationship (SAR) mapping

Given the absence of any published bioactivity data [1] and the availability of structurally related derivatives with proven antimicrobial MIC values in the Journal of Molecular Structure 2026 article [2], this compound is best positioned as a missing-link analog in systematic SAR studies. Its distinct 3-bromophenyl/3-methoxyphenyl substitution fills a gap in substitution-pattern matrices and can serve as a key comparator to delineate the role of halogen and methoxy regiochemistry in thiazole-acrylonitrile pharmacology [1] [2].

Negative control in early antibacterial or antifungal screening panels

The compound's lack of known activity makes it a plausible negative control in biochemical or cell-based assays where related thiazole-acrylonitriles are being evaluated, provided that batch purity and identity are verified via orthogonal analytical methods (e.g., 1H/13C-NMR, HRMS, and HPLC) [1] [2].

Starting material for medicinal chemistry derivatization at the acrylonitrile β-position

The nitrile functionality and the reactive thiazole core offer a handle for further synthetic elaboration (e.g., nitrile reduction, cyclization, or dipolar addition), for research groups seeking to build proprietary libraries [1] [2].

Quote Request

Request a Quote for (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.